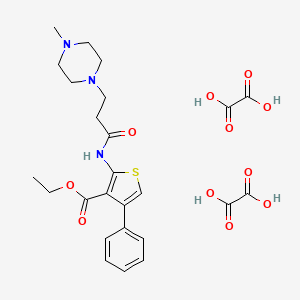

Ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate dioxalate

Description

Properties

IUPAC Name |

ethyl 2-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-phenylthiophene-3-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S.2C2H2O4/c1-3-27-21(26)19-17(16-7-5-4-6-8-16)15-28-20(19)22-18(25)9-10-24-13-11-23(2)12-14-24;2*3-1(4)2(5)6/h4-8,15H,3,9-14H2,1-2H3,(H,22,25);2*(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLAXQABSFNQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate dioxalate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The compound's structure can be broken down into key components:

- Ethyl group : Contributes to the lipophilicity and solubility of the compound.

- Thiophene ring : Known for its biological activity, particularly in anti-inflammatory and anticancer applications.

- Piperazine moiety : Often associated with pharmacological activity, especially in neuropharmacology.

Anticancer Properties

Recent studies have indicated that thiophene derivatives exhibit significant anticancer activity. For instance, compounds similar to ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate have shown effectiveness against various cancer cell lines. A notable study demonstrated that derivatives of thiophene compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53 pathway, which is crucial for cell cycle regulation and apoptosis induction .

Antimicrobial Activity

Thiophene derivatives are also recognized for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .

Neuropharmacological Effects

The presence of the piperazine ring suggests potential neuropharmacological effects. Compounds containing piperazine have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may lead to effects such as anxiolytic and antidepressant activities .

Synthesis

The synthesis of ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate dioxalate typically involves several steps:

- Formation of the thiophene core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the piperazine moiety : This step often involves nucleophilic substitution reactions where the piperazine derivative reacts with an activated thiophene derivative.

- Carboxylation : The introduction of the carboxylic acid group is crucial for biological activity and can be performed using standard carboxylation techniques.

Case Studies

Several case studies highlight the biological activities of similar compounds:

-

Study on Anticancer Activity :

- A study published in ACS Omega reported that methyl derivatives of thiophenes exhibited selective cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further research into related compounds like ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate .

- Antimicrobial Efficacy :

Data Summary Table

| Property | Description |

|---|---|

| Chemical Formula | C₁₈H₂₃N₃O₄S |

| Molecular Weight | 367.45 g/mol |

| Anticancer Activity | Induces apoptosis in cancer cells; effective against multiple cancer types |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Neuropharmacological Effects | Potential anxiolytic and antidepressant properties |

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Core : Thiophene ring substituted at positions 2 and 2.

- Key Functional Groups: Amide linkage: Connects the 3-(4-methylpiperazin-1-yl)propanamido group to the thiophene core. Phenyl ring: Provides hydrophobic interactions. Ethyl ester: Modifies lipophilicity and metabolic stability.

- Dioxalate Salt : Likely improves crystallinity and aqueous solubility compared to the free base .

Applications: While explicit pharmacological data are unavailable in the provided evidence, structural analogs (e.g., thiophene derivatives) are common in medicinal chemistry for targeting enzymes or receptors due to their bioisosteric properties.

Comparison with Similar Compounds

The compound is structurally distinct from analogs in the evidence, particularly those listed in Molecules (2011) (e.g., I-6230, I-6232) . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences:

Core Heterocycle :

- The target compound uses a thiophene ring, which is more electron-rich and conformationally flexible than the benzene cores in I-6230/I-6273. This may enhance binding to hydrophobic pockets or redox-active targets .

- Pyridazine (I-6230) and isoxazole (I-6273) in analogs introduce distinct hydrogen-bonding and dipole interactions compared to the thiophene’s sulfur atom .

Solubility and Bioavailability :

- The 4-methylpiperazine group in the target compound confers basicity, improving water solubility (especially as a dioxalate salt). In contrast, analogs like I-6230 rely on pyridazine (weakly basic) or neutral isoxazole, which may reduce solubility .

Pharmacophore Diversity :

- The amide linkage in the target compound supports hydrogen bonding with targets (e.g., proteases, kinases), whereas ester groups in analogs (I-6230, I-6273) are metabolically labile and less interactive .

Safety Profile :

- The target compound’s safety data (H300-H420 codes) highlight acute toxicity and environmental hazards, likely due to the piperazine moiety and dioxalate counterion. Analog safety profiles are unspecified but may vary based on substituent reactivity .

Research Implications

- Structural Optimization : Replacing benzene with thiophene could enhance target selectivity or reduce off-target effects in drug design.

- Salt Forms: Dioxalate formulation improves physicochemical properties but requires careful handling due to hazards noted in safety guidelines .

- Unanswered Questions: Limited data on biological activity necessitate further studies (e.g., kinase assays, solubility tests) to validate inferred applications.

Preparation Methods

Knorr Thiophene Synthesis

The 4-phenylthiophene scaffold is synthesized via Knorr cyclization , involving:

Esterification and Functionalization

- Ester group introduction : Direct esterification of thiophene-3-carboxylic acid using ethanol and H₂SO₄ (Fischer esterification).

- Regioselective substitution : Nitration or halogenation at the 2-position precedes amide coupling.

Propanamide-Piperazine Linker Synthesis

3-(4-Methylpiperazin-1-yl)propanamide Preparation

Stepwise protocol :

Amide Coupling to Thiophene Core

- Activation strategy : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

- Coupling conditions : 0°C to room temperature, 24 hours.

- Yield : 65–75% after silica gel chromatography (hexane/ethyl acetate gradient).

Salt Formation: Dioxalate Preparation

Free Base to Dioxalate Conversion

Purity Optimization

- Recrystallization solvents : Ethanol/water (7:3 v/v) or acetone.

- Thermogravimetric analysis (TGA) : Confirms hydrate-free form (weight loss <1% at 150°C).

Critical Process Parameters and Troubleshooting

Amide Coupling Challenges

Piperazine Alkylation Side Reactions

- N-Methylation control : Use of 4-methylpiperazine eliminates competing N-alkylation.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

Analytical Validation and Spectroscopic Data

Structural Confirmation

Purity Assessment

Scalability and Industrial Feasibility

Cost-Effective Reagents

Environmental Impact Mitigation

- Waste streams : Oxalic acid-neutralized filtrates treated with Ca(OH)₂ to precipitate calcium oxalate.

- Energy consumption : Microwave-assisted steps reduce reaction times by 40%.

Comparative Analysis of Alternative Routes

Solid-Phase Synthesis (WO2014161976A1 Influence)

One-Pot Strategies

- Tandem alkylation-amide coupling : Feasible but requires rigorous temperature control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.